2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid, also known as 3-Carboxy-1,2,3,4-tetrahydro-2-carboline, NSC 96912, 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid, and CCRIS 6486 , is a chemical compound. It is a member of the class of beta-carbolines that is 1,2,3,4-tetrahydro-beta-carboline substituted at position 3 by a carboxy group .
Molecular Structure Analysis
The molecular formula of 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid is C12H12N2O2 . The molecular weight is 216.24 . The canonical SMILES structure is C1C (NCC2=C1C3=CC=CC=C3N2)C (=O)O .Physical And Chemical Properties Analysis
The melting point of 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid is 289 °C (dec.) (lit.) . The boiling point is predicted to be 485.0±45.0 °C . The density is predicted to be 1.377±0.06 g/cm3 .Scientific Research Applications
Binding Affinity and Receptor Interaction
2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride and its derivatives exhibit a notable affinity for the benzodiazepine receptor. The interaction of various esters of beta-carboline-3-carboxylic acid with this receptor was notably influenced by the molecular size, hydrophobic, and electronic parameters of the ester alcohol component (Lippke et al., 1983). Additionally, a study demonstrated that different beta-carboline-3-carboxylic acid esters, including the methyl, ethyl, and propyl esters, possess varying inhibitory effects on flunitrazepam binding, with in vitro and in vivo variances implying distinct agonistic and antagonistic actions at recognition sites (Oakley & Jones, 1982).
GABA Receptor Modulation
These compounds also modulate the binding of GABA (Gamma-Aminobutyric Acid) to rat brain membranes, with the ethyl and propyl esters acting as benzodiazepine antagonists in reversing the stimulation of GABA binding by diazepam. This modulation aligns with the pharmacological and behavioral actions of these esters, supporting the hypothesis that their actions are mediated via a GABA-benzodiazepine receptor complex (Skerritt, Johnston, & Braestrup, 1982).
Pharmacological Implications
Differential pharmacological effects have been observed in various studies, where the ethyl ester of beta-carboline-3-carboxylic acid and its derivatives exhibit distinct behavioral and physiological effects. For instance, the ethyl ester has been noted for its high affinity for benzodiazepine receptors and can induce acute behavioral syndromes in primates, which are blocked by benzodiazepines and specific benzodiazepine receptor antagonists. These findings suggest that the benzodiazepine receptor might have several subsites or functional domains that recognize agonists, antagonists, or active antagonists such as beta-carboline-3-carboxylic acid ethyl ester (Ninan et al., 1982).
properties
IUPAC Name |
ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-2-18-14(17)12-7-10-9-5-3-4-6-11(9)16-13(10)8-15-12;/h3-6,12,15-16H,2,7-8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAARNKBGEZGYMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(CN1)NC3=CC=CC=C23.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.